4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol
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Overview
Description
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is an organic compound that features a phenol group substituted with a cyclopropylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol typically involves the following steps:
Formation of the Cyclopropylpyrazole Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with the Phenol Group: The cyclopropylpyrazole intermediate is then coupled with 3,5-dimethylphenol using a suitable coupling agent, such as a palladium catalyst, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced forms of the phenol or pyrazole moieties.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpyrazol-1-yl)-3,5-dimethylphenol
- 4-(4-Ethylpyrazol-1-yl)-3,5-dimethylphenol
- 4-(4-Propylpyrazol-1-yl)-3,5-dimethylphenol
Uniqueness
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-cyclopropylpyrazol-1-yl)-3,5-dimethylphenol |
InChI |
InChI=1S/C14H16N2O/c1-9-5-13(17)6-10(2)14(9)16-8-12(7-15-16)11-3-4-11/h5-8,11,17H,3-4H2,1-2H3 |
InChI Key |
LJEMPPQFQLEYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)O |
Origin of Product |
United States |
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